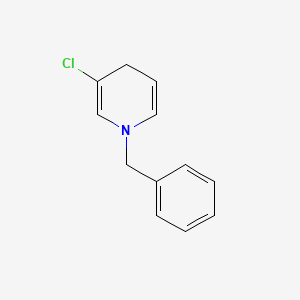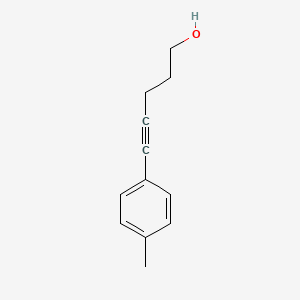
5-(4-Methylphenyl)pent-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)pent-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It is a member of the alkyne alcohol family, characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH). This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-4-yn-1-ol typically involves the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the alkyne group reacts with the formaldehyde to form the desired product. The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out under mild conditions.
Substitution: Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, and ammonia (NH3) for converting it to an amine.
Major Products Formed
Oxidation: The major products are 5-(4-Methylphenyl)pent-4-yn-1-one (a ketone) or 5-(4-Methylphenyl)pent-4-yn-1-al (an aldehyde).
Reduction: The major products are 5-(4-Methylphenyl)pent-4-en-1-ol (an alkene) or 5-(4-Methylphenyl)pentan-1-ol (an alkane).
Substitution: The major products are 5-(4-Methylphenyl)pent-4-yn-1-chloride (a chloride) or 5-(4-Methylphenyl)pent-4-yn-1-amine (an amine).
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol with a shorter carbon chain.
5-Phenylpent-4-yn-1-ol: A similar compound with a phenyl group instead of a 4-methylphenyl group.
5-(4-Methylphenyl)pent-4-en-1-ol: A similar compound with an alkene group instead of an alkyne group.
Uniqueness
5-(4-Methylphenyl)pent-4-yn-1-ol is unique due to the presence of both a 4-methylphenyl group and an alkyne group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
5-(4-methylphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |
InChI-Schlüssel |
GRCVTXIXDZRUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

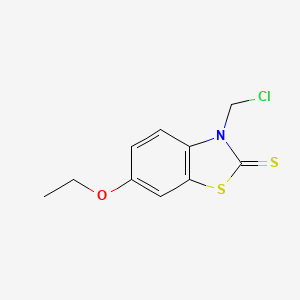
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
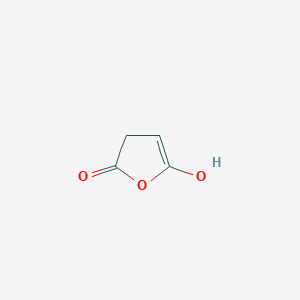
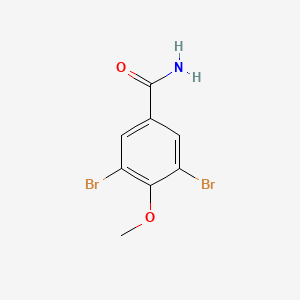
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
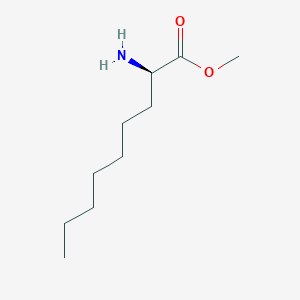

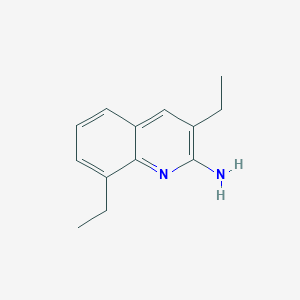
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
